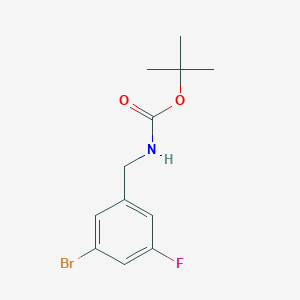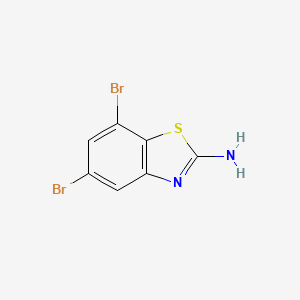
9-(3-bromophenyl)-9-phenyl-9H-fluorene
Vue d'ensemble
Description
9-(3-bromophenyl)-9-phenyl-9H-fluorene (9-BPF) is a synthetic compound that has been used in various scientific research applications. It is an aromatic hydrocarbon derived from fluorene and has been investigated for its potential medicinal properties. 9-BPF has been studied for its ability to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It has been used in various laboratory experiments to study the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
Rotational Barriers and Buttressing Effect
Research has shown the impact of substituents on the rotational barriers around specific bonds in fluorene derivatives. For instance, the study on bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed insights into how the presence of bromo groups affects the rotational barrier about the C9–Cph bond. This effect, known as the buttressing effect, was found to be enhanced when the bromo group was adjacent to a methoxyl group, suggesting significant steric interactions that influence the compound's conformational dynamics (Aoki, Nakamura, & Ōki, 1982).
Synthesis and Applications in Organic Electronics
Another area of application is in the synthesis of fluoren-9-ones and ladder-type oligo-p-phenylenes through Pd-catalyzed carbonylative multiple C-C bond formation. This methodology enables the creation of various substituted fluoren-9-ones under a CO atmosphere, showing moderate to excellent yields. Such compounds have significant potential in materials science, particularly in organic electronics and photovoltaic devices due to their favorable electronic properties (Song et al., 2015).
Fluorene Derivatives as Sensory Materials
Fluorene derivatives have also been explored for their sensory applications. A study on 9-(cycloheptatrienylidene)-fluorene derivative highlighted its use as a remarkable ratiometric pH sensor and computing switch, incorporating NOR logic gate functionalities. This demonstrates the fluorene derivatives' versatility in developing advanced sensory materials and logic devices (Wang, Zheng, & Lu, 2005).
Protective Groups in Organic Synthesis
In organic synthesis, the 9-phenyl-9-fluorenyl group has been utilized as a protective group for amines, acids, alcohols, and other functional groups. A study demonstrated a mild, rapid, and chemoselective procedure for introducing this group into various substrates, showcasing its utility in the synthesis of complex organic molecules (Soley & Taylor, 2019).
Propriétés
IUPAC Name |
9-(3-bromophenyl)-9-phenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBYEDXZPBXTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257251-75-4 | |
| Record name | 9-(3-bromophenyl)-9-phenylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



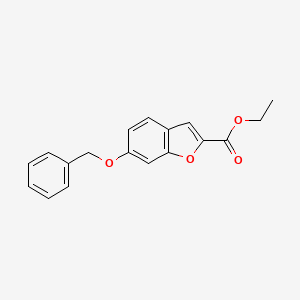
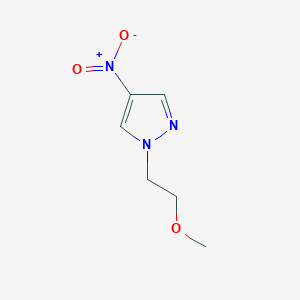
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
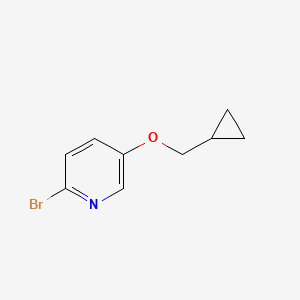
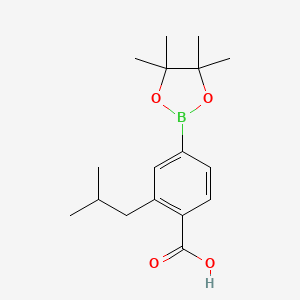


![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)
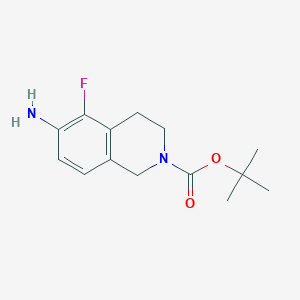
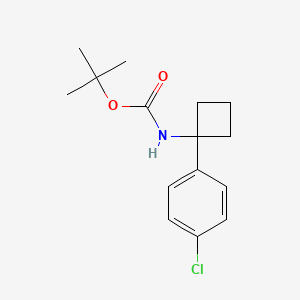
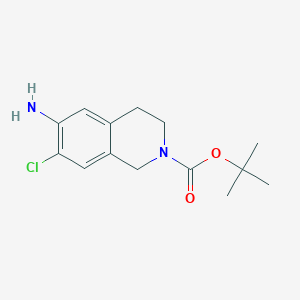
![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)
